molecular formula C19H18ClN3O B12547164 6-Chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol CAS No. 144066-78-4

6-Chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol

Cat. No.: B12547164
CAS No.: 144066-78-4
M. Wt: 339.8 g/mol
InChI Key: XNZXCLWPUMCVEV-UHFFFAOYSA-N
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Description

6-Chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol is a complex organic compound that belongs to the class of pyridocarbazoles This compound is characterized by its unique structure, which includes a chloro group, a diethylamino group, and a pyrido[3,2-a]carbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-chloro-9H-carbazole with diethylamine under specific conditions to introduce the diethylamino group. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized pyridocarbazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol involves its interaction with various molecular targets. One well-studied mechanism is its ability to intercalate with DNA, thereby inhibiting DNA replication and transcription. This property is particularly relevant in its potential anticancer activity, where it can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol is unique due to its specific combination of functional groups and its pyridocarbazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

144066-78-4

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

6-chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol

InChI

InChI=1S/C19H18ClN3O/c1-3-23(4-2)11-7-8-12-14(10-11)22-17-13-6-5-9-21-18(13)19(24)16(20)15(12)17/h5-10,22,24H,3-4H2,1-2H3

InChI Key

XNZXCLWPUMCVEV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3=C(C(=C4C(=C3N2)C=CC=N4)O)Cl

Origin of Product

United States

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